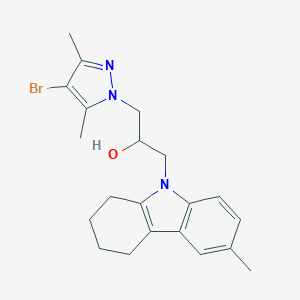
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol, also known as BPTP, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. BPTP is a selective and potent antagonist of the dopamine D3 receptor, making it a valuable tool for studying the role of this receptor in various physiological processes.
Wirkmechanismus
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol acts as a selective and potent antagonist of the dopamine D3 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways, which are involved in various physiological processes. By blocking the receptor, 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol can help researchers understand the role of the dopamine D3 receptor in different functions.
Biochemical and Physiological Effects:
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol has been shown to have several biochemical and physiological effects, including the regulation of dopamine release, reward processing, and movement control. Studies have also suggested that 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol may have potential therapeutic applications in the treatment of addiction, Parkinson's disease, and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol in lab experiments is its selectivity and potency as a dopamine D3 receptor antagonist. This allows researchers to study the specific role of this receptor in various physiological processes. However, 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments. Additionally, the cost of synthesizing 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol can be a limiting factor for some research groups.
Zukünftige Richtungen
There are several future directions for the use of 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol in scientific research. One potential application is in the study of addiction and the development of new treatments for addiction-related disorders. 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol may also have potential therapeutic applications in the treatment of Parkinson's disease and other neurological disorders. Additionally, further research is needed to understand the role of the dopamine D3 receptor in various physiological processes and to identify potential therapeutic targets for different diseases.
Conclusion:
In conclusion, 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol is a valuable tool for scientific research due to its selective and potent antagonist activity at the dopamine D3 receptor. 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol has been used extensively in studies of reward processing, addiction, and movement control, and has shown potential therapeutic applications in the treatment of various diseases. Further research is needed to fully understand the role of the dopamine D3 receptor and to identify potential therapeutic targets for different disorders.
Synthesemethoden
The synthesis of 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol involves several steps, including the preparation of the pyrazole and carbazole intermediates, followed by their coupling to form the final product. The process is complex and requires expertise in organic chemistry. Several research groups have published detailed methods for the synthesis of 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol, which can be found in scientific literature.
Wissenschaftliche Forschungsanwendungen
1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol has been used extensively in scientific research to elucidate the role of the dopamine D3 receptor in various physiological processes. The receptor is involved in several functions, including reward processing, addiction, and movement control. 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol has been used to study these processes in animal models and has shown promising results in identifying potential therapeutic targets for various diseases.
Eigenschaften
Molekularformel |
C21H26BrN3O |
|---|---|
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
1-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol |
InChI |
InChI=1S/C21H26BrN3O/c1-13-8-9-20-18(10-13)17-6-4-5-7-19(17)24(20)11-16(26)12-25-15(3)21(22)14(2)23-25/h8-10,16,26H,4-7,11-12H2,1-3H3 |
InChI-Schlüssel |
OTRIUFXWRGHKRY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CN4C(=C(C(=N4)C)Br)C)O |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CN4C(=C(C(=N4)C)Br)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B289101.png)

![3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B289109.png)

![ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B289113.png)
![1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol](/img/structure/B289115.png)
![1-[(1-Chloro-2-naphthyl)oxy]-3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B289116.png)
![9-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B289118.png)
![5-[(Piperidin-1-ylcarbonyl)oxy]-1-naphthyl piperidine-1-carboxylate](/img/structure/B289119.png)


